Amyloid beta-protein (22-35), often abbreviated as Aβ(22-35), is a synthetic peptide fragment of the full-length amyloid beta-protein (Aβ), a key player in the pathogenesis of Alzheimer's disease (AD) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]. While not naturally occurring, Aβ(22-35) is widely used in scientific research as a model system to study the aggregation and neurotoxicity of Aβ. This is because Aβ(22-35) retains the ability to form amyloid fibrils and exhibit cytotoxic effects on neuronal cells, mimicking key aspects of AD pathology [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Amyloid beta-Protein (22-35) is a fragment derived from the larger amyloid beta peptide, which is implicated in the pathogenesis of Alzheimer's disease. This specific fragment is known for its ability to form fibrillar aggregates, contributing to neurotoxicity. The peptide sequence encompasses residues 22 to 35 of the full-length amyloid beta peptide, which is produced through the proteolytic cleavage of the amyloid precursor protein.
Amyloid beta peptides are primarily generated from the amyloid precursor protein through enzymatic cleavage by β-secretase and γ-secretase. The processing of this precursor can follow either an amyloidogenic pathway, leading to the formation of toxic amyloid beta peptides, or a non-amyloidogenic pathway that prevents their formation . The 22-35 fragment retains significant biological activity and is often used in research to study amyloid aggregation and toxicity mechanisms .
Amyloid beta-Protein (22-35) falls under the category of neurotoxic peptides and is classified as a fragment of amyloid beta peptides. It is part of a broader group of amyloidogenic proteins known for their propensity to misfold and aggregate into fibrils, which are characteristic of various neurodegenerative diseases.
The synthesis of Amyloid beta-Protein (22-35) typically involves solid-phase peptide synthesis (SPPS), where amino acids are sequentially added to a growing peptide chain anchored to a solid support. This method allows for high purity and yield but can face challenges due to the peptide's tendency to aggregate during synthesis.
Key challenges in synthesizing this peptide include:
The structure of Amyloid beta-Protein (22-35) consists primarily of a random coil in solution but can adopt a β-sheet conformation upon aggregation. This conformational change is crucial for its ability to form fibrils.
Studies utilizing nuclear magnetic resonance spectroscopy and molecular dynamics simulations have revealed that this fragment can transition from unordered structures to β-sheet-rich fibrils under certain conditions . The specific sequence influences its aggregation behavior, with hydrophobic interactions playing a significant role in stabilizing the fibrillar structure.
Amyloid beta-Protein (22-35) undergoes self-assembly reactions that lead to fibril formation. These reactions are influenced by various factors including concentration, temperature, and ionic strength.
The self-assembly process involves:
The neurotoxic effects of Amyloid beta-Protein (22-35) are believed to stem from its ability to disrupt neuronal function and induce cell death. This occurs through mechanisms such as oxidative stress, inflammation, and disruption of synaptic integrity.
Research has shown that exposure to this peptide fragment can lead to increased intracellular calcium levels and activation of apoptotic pathways in neuronal cells . Its cytotoxicity has been demonstrated in various in vitro models using cultured neurons from rat hippocampal tissue.
Amyloid beta-Protein (22-35) is typically a white powder at room temperature. It is soluble in aqueous solutions at physiological pH but shows increased solubility at higher temperatures.
Key chemical properties include:
Amyloid beta-Protein (22-35) serves as an important tool in Alzheimer's disease research. Its applications include:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: